tert-Butylamine Hydroiodide

Catalog No.
S850788
CAS No.
39557-45-4
M.F
C4H12IN
M. Wt
201.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butylamine Hydroiodide

CAS Number

39557-45-4

Product Name

tert-Butylamine Hydroiodide

IUPAC Name

2-methylpropan-2-amine;hydroiodide

Molecular Formula

C4H12IN

Molecular Weight

201.05 g/mol

InChI

InChI=1S/C4H11N.HI/c1-4(2,3)5;/h5H2,1-3H3;1H

InChI Key

NLJDBTZLVTWXRG-UHFFFAOYSA-N

SMILES

CC(C)(C)N.I

Synonyms

tert-butylamine, tert-butylamine hydrobromide, tert-butylamine hydrochloride, tert-butylamine hydroiodide, tert-butylamine monolithium salt, tert-butylamine perchlorate, tert-butylamine sulfate (2:1), tert-butylamine thiocyanate, tert-butylamine, conjugate acid

Canonical SMILES

CC(C)(C)N.I

The exact mass of the compound tert-Butylamine Hydroiodide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Butylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

tert-Butylamine Hydroiodide (tBAI), also known as tert-butylammonium iodide, is a highly branched, bulky organic ammonium salt procured primarily as a structural modifier and passivating agent in perovskite solar cells (PSCs) . Unlike standard small-cation precursors such as methylammonium iodide (MAI), tBAI introduces severe steric hindrance that forces the formation of moisture-resistant 1D or 2D perovskite phases at grain boundaries and surfaces [1]. This targeted structural tuning effectively blocks moisture ingress and passivates surface iodide vacancies, making tBAI a critical material for developers aiming to transition high-efficiency perovskite devices from controlled inert environments to ambient, air-processed commercial manufacturing[REFS-1, REFS-3].

Substituting tBAI with standard 3D cations like MAI or linear analogs like n-butylammonium iodide (nBAI) fundamentally compromises the material's environmental resilience . While MAI or nBAI may yield slightly higher initial power conversion efficiencies due to less disruption of the 3D charge-transport network, they fail to provide the dense, hydrophobic capping layer required to protect the perovskite lattice from atmospheric moisture[REFS-1, REFS-2]. The highly branched tert-butyl group in tBAI possesses a significantly larger ionic radius than its linear or iso-branched counterparts, enabling it to act as a highly effective structural splitter that forms robust 2D plates or 1D structures at grain boundaries[1]. Consequently, procuring nBAI instead of tBAI results in a device that degrades rapidly under ambient humidity, making tBAI a critical selection when long-term operational stability is the primary engineering objective .

Long-Term Moisture Stability in Unencapsulated Devices

When integrated into a 1D/3D mixed-dimensional perovskite architecture, tBAI dramatically enhances the moisture tolerance of the resulting photovoltaic device compared to standard 3D baselines [1]. Unencapsulated devices utilizing tBAI retained 69.3% of their initial efficiency after 20 days of exposure to ambient air, whereas the control device failed rapidly [1].

Evidence DimensionRetained Power Conversion Efficiency (PCE) under humidity
Target Compound Data69.3% PCE retention after 20 days
Comparator Or BaselineControl 3D perovskite device (35% PCE retention after 8 days)
Quantified Difference>2.5x extension in operational timeline with nearly double the retained efficiency
ConditionsUnencapsulated devices stored in ambient air at 30 °C and 50–60% relative humidity

Procuring tBAI for grain boundary passivation is essential for developing commercially viable, unencapsulated perovskite modules that must survive ambient moisture.

Interfacial Defect Passivation and PCE Maximization

Beyond stability, tBAI serves as a highly effective post-treatment surface passivator. In FA-dominated perovskite systems, applying a tBAI treatment successfully passivates surface defects and suppresses non-radiative recombination, pushing the device efficiency beyond the 20% threshold[1].

Evidence DimensionPeak Power Conversion Efficiency (PCE)
Target Compound Data20.20% absolute PCE with a Voc of 1.147 V
Comparator Or BaselineHighly optimized pristine FA-dominated baseline (19.94% PCE)
Quantified Difference+0.26% absolute PCE enhancement, breaking the commercial 20% efficiency barrier
ConditionsPost-treatment surface passivation of FA-dominated perovskite films using tBAI solution

Justifies the addition of a tBAI post-treatment step in manufacturing workflows to simultaneously boost peak efficiency and suppress surface trap states.

Steric Hindrance and Stability vs. Linear Analogs

When selecting a butylammonium passivator, the specific isomer dictates the balance between initial efficiency and long-term stability. While nBAI (linear) and iBAI (iso-branched) can form 2D structures, tBAI provides the maximum steric hindrance due to its bulky tert-butyl group, providing the highest degree of device stability enhancement among butyl isomers .

Evidence DimensionRelative environmental stability enhancement
Target Compound DataMaximum environmental stability enhancement via 2D plate formation
Comparator Or BaselineLinear nBAI (sacrifices least efficiency but offers worst stability enhancement)
Quantified DifferencetBAI forces highly moisture-resistant 2D/1D structures far more effectively than linear isomers
ConditionsIodide-based perovskite morphology control and structural tuning

Prevents procurement errors where buyers might select the linear nBAI isomer; tBAI is strictly required when maximum environmental stability is the primary design goal.

1D/3D and 2D/3D Mixed-Dimensional Perovskite Fabrication

tBAI is a highly effective precursor for synthesizing mixed-dimensional perovskite active layers. By incorporating tBAI into the precursor ink, manufacturers can force the self-assembly of highly stable 1D or 2D capping structures at the grain boundaries of 3D perovskites, drastically improving the moisture tolerance of unencapsulated modules [1].

Post-Treatment Surface Passivation in High-Efficiency PSCs

For high-efficiency FA-dominated or multi-cation perovskite devices, tBAI is highly recommended as a post-treatment spin-coating solution. It effectively fills surface iodide vacancies and suppresses non-radiative recombination, pushing power conversion efficiencies above 20% while simultaneously providing a hydrophobic protective layer[2].

Ambient-Air Scalable Coating Processes

In scalable manufacturing techniques such as blade coating in ambient air, intrinsic moisture resistance during the drying and crystallization phases is critical. tBAI's high steric hindrance and hydrophobicity make it a highly effective additive to protect the perovskite film from atmospheric degradation during large-area module fabrication[REFS-2, REFS-3].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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